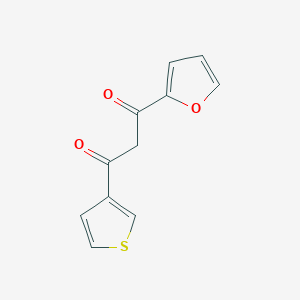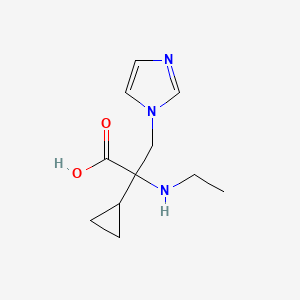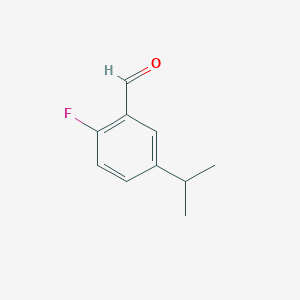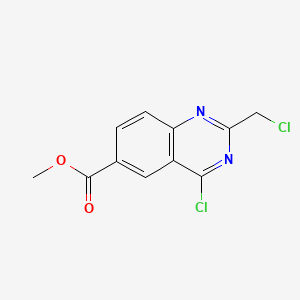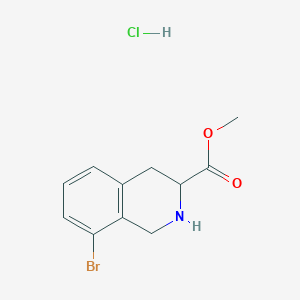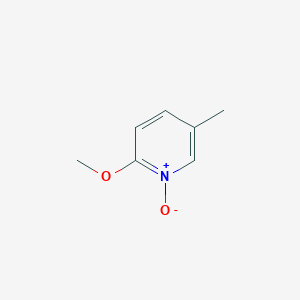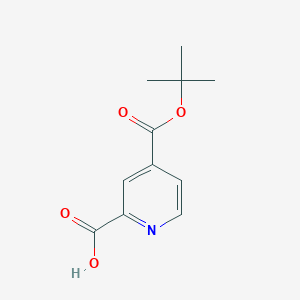
4-(Tert-butoxycarbonyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxycarbonyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the picolinic acid. This compound is commonly used in organic synthesis, particularly in the development of protein degraders and chemical conjugates due to its ability to act as a rigid linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonyl)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The picolinic acid moiety can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form bioconjugates and protein degraders.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of the amino group.
Major Products Formed
The major products formed from the reactions of this compound include deprotected picolinic acid derivatives and various bioconjugates used in targeted protein degradation .
Scientific Research Applications
4-(Tert-butoxycarbonyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(tert-butoxycarbonyl)picolinic acid primarily involves its role as a linker in protein degraders. The Boc group provides stability and protection to the amino group, allowing for selective reactions and conjugation with other molecules. The picolinic acid moiety can interact with metal ions and other molecular targets, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
4-(tert-butoxycarbonylamino)picolinic acid: Similar in structure but with an amino group instead of a carboxylic acid.
2-(tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid: Another Boc-protected picolinic acid derivative used in similar applications.
Uniqueness
4-(Tert-butoxycarbonyl)picolinic acid is unique due to its rigid structure and ability to act as a linker in the development of protein degraders. Its stability and selective reactivity make it a valuable compound in various scientific research and industrial applications .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-12-8(6-7)9(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
HKPOFGQMQJNESX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


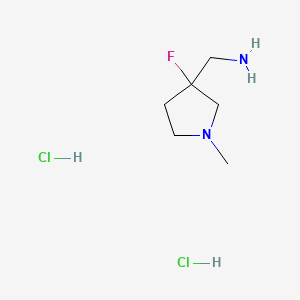
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
